Setidegrasib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2821793-99-9 |

|---|---|

Molecular Formula |

C60H65FN12O7S |

Molecular Weight |

1117.3 g/mol |

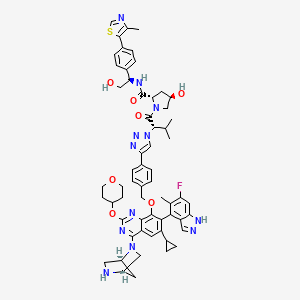

IUPAC Name |

(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1 |

InChI Key |

XXWMEQMGQNHRAF-WFJRNIGCSA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F |

Canonical SMILES |

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F |

Origin of Product |

United States |

Foundational & Exploratory

Setidegrasib: A Targeted Protein Degrader for KRAS G12D-Mutant Cancers

An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Clinical Development of a Novel PROTAC Therapy

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung adenocarcinomas.[1][2] For decades, KRAS was considered an "undruggable" target due to the lack of well-defined binding pockets on its surface.[3] However, recent advancements in drug discovery have led to the development of novel therapeutic strategies, including targeted protein degraders. Setidegrasib (formerly ASP3082) is a first-in-class, potent, and selective small-molecule PROteolysis TArgeting Chimera (PROTAC) designed to specifically induce the degradation of the KRAS G12D mutant protein.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical evaluation of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through the novel mechanism of targeted protein degradation, hijacking the cell's natural protein disposal system to eliminate the oncogenic KRAS G12D protein.[6] Unlike traditional inhibitors that block the protein's function, this compound acts as a molecular bridge, bringing the KRAS G12D protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6]

The structure of this compound consists of three key components:

-

A high-affinity ligand that selectively binds to the KRAS G12D mutant protein.[4][5]

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5]

This tripartite structure facilitates the formation of a ternary complex between KRAS G12D, this compound, and the VHL E3 ligase.[1] This induced proximity triggers the transfer of ubiquitin molecules to the KRAS G12D protein, marking it for recognition and degradation by the 26S proteasome. The degradation of the KRAS G12D protein effectively removes the oncogenic driver from the cancer cells.

Preclinical Evidence

A robust body of preclinical data underscores the potent and selective anti-tumor activity of this compound in KRAS G12D-mutant cancer models.

In Vitro Activity

This compound has demonstrated significant potency in inducing the degradation of the KRAS G12D protein in cancer cell lines. This leads to the suppression of downstream signaling pathways critical for tumor growth and survival, including the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5]

| Parameter | Cell Line | Value | Reference |

| DC50 (KRAS G12D Degradation) | AsPC-1 (Pancreatic) | 37 nM | [5] |

| IC50 (p-ERK Inhibition) | AsPC-1 (Pancreatic) | 15 nM | [5] |

| IC50 (Anchorage-Independent Growth) | AsPC-1 (Pancreatic) | 23 nM | [5] |

| IC50 (3D Cell Proliferation) | PK-59, HPAC, GP2d, GP5d (KRAS G12D) | Potent Inhibition | [5] |

| IC50 (3D Cell Proliferation) | A375 (KRAS WT), HT-29 (KRAS WT) | > 10 µM | [5] |

| IC50 (3D Cell Proliferation) | G12V, G12C, G13D KRAS mutants | Weak Activity | [5] |

Table 1: Summary of in vitro activity of this compound.

In Vivo Efficacy

In xenograft models of human cancers bearing the KRAS G12D mutation, this compound has shown substantial anti-tumor activity. For instance, in a mouse xenograft model using the PK-59 pancreatic cancer cell line, intravenous administration of this compound resulted in 98% tumor growth inhibition.[4] This potent in vivo efficacy highlights the translational potential of this therapeutic approach.

Experimental Protocols

Cell-Based Assays

-

Cell Lines: Preclinical studies have utilized a panel of human cancer cell lines, including the KRAS G12D-mutant pancreatic cancer cell lines AsPC-1, PK-59, HPAC, GP2d, and GP5d.[5] Wild-type KRAS cell lines (A375, HT-29) and cell lines with other KRAS mutations (G12V, G12C, G13D) were used as controls to assess selectivity.[5]

-

Protein Degradation and Pathway Modulation: The levels of total KRAS G12D, phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and phosphorylated S6 (p-S6) were measured in AsPC-1 cells following treatment with this compound for various durations (4-72 hours) and concentrations (30-300 nM).[5] Western blotting is the standard method for these assessments.

-

Cell Proliferation Assays: The impact of this compound on cell growth was evaluated using both 2D and 3D cell culture models. Anchorage-independent growth was assessed over a 6-day period in AsPC-1 cells.[5] 3D proliferation assays using CellTiter-Glo were employed to determine the IC50 values across a panel of cell lines.[5]

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT05382559) for adult patients with advanced solid tumors harboring the KRAS G12D mutation.[7] This open-label study is designed to assess the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as cetuximab.[7] The trial consists of a dose-escalation phase (Part 1) to determine the recommended dose for expansion, followed by a dose-expansion phase (Part 2) to further evaluate the activity of this compound in specific tumor types.[7]

Future Directions and Conclusion

The development of this compound represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. Its unique mechanism of action, potent preclinical activity, and ongoing clinical evaluation offer hope for patients with tumors driven by the KRAS G12D mutation. Future research will likely focus on identifying potential resistance mechanisms, exploring rational combination strategies to enhance efficacy and overcome resistance, and expanding its clinical application to a broader range of KRAS G12D-driven malignancies. The data generated from the ongoing clinical trial will be crucial in determining the ultimate therapeutic potential of this novel targeted protein degrader.

References

- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. jetir.org [jetir.org]

- 4. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carebox Connect [connect.careboxhealth.com]

The Discovery and Development of Setidegrasib (ASP3082): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setidegrasib (ASP3082) is a first-in-class, potent, and selective small-molecule degrader of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with the G12D mutation. This mutation is a key driver in a significant proportion of hard-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers. Developed by Astellas Pharma, this compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal system to specifically eliminate the KRAS G12D oncoprotein. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: Targeting the "Undruggable" KRAS

The KRAS oncogene is one of the most frequently mutated genes in human cancers. For decades, direct inhibition of KRAS has been a formidable challenge in oncology drug development, earning it the moniker of an "undruggable" target. The G12D mutation is the most common KRAS alteration and is prevalent in some of the most lethal cancers. The discovery of covalent inhibitors for the KRAS G12C mutant has paved the way for targeting other KRAS variants. This compound represents a novel approach, moving beyond simple inhibition to induce the complete degradation of the KRAS G12D protein.

Discovery and Optimization

The development of this compound stemmed from a structure-based drug design and optimization effort. The initial phase involved the identification of a ligand that could selectively bind to the KRAS G12D protein. This binder was then chemically linked to a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) protein. This bifunctional molecule, a PROTAC, acts as a molecular bridge, bringing the KRAS G12D protein into close proximity with the VHL E3 ligase.[1]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted to optimize the potency and selectivity of the degrader. This involved modifying the KRAS G12D binder, the VHL ligand, and the linker connecting them. The optimization process aimed to enhance the formation and stability of the ternary complex, which consists of KRAS G12D, this compound, and VHL. The crystal structure of the drug-induced ternary complex provided critical insights for rational design and optimization.[2][3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by co-opting the cell's ubiquitin-proteasome system (UPS), the primary machinery for degrading unwanted or damaged proteins.

The process unfolds as follows:

-

Binding: this compound, with its two distinct warheads, simultaneously binds to the KRAS G12D protein and the VHL E3 ubiquitin ligase.

-

Ternary Complex Formation: This binding event results in the formation of a stable ternary complex.

-

Ubiquitination: Within this complex, the VHL E3 ligase tags the KRAS G12D protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The poly-ubiquitinated KRAS G12D protein is then recognized and degraded by the proteasome, a large protein complex that acts as the cell's recycling center.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple KRAS G12D protein molecules, leading to a profound and sustained suppression of the oncogenic signaling pathway.[4]

Figure 1: Mechanism of Action of this compound (ASP3082).

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective degradation of the KRAS G12D protein in various cancer cell lines.

| Parameter | Cell Line | Value | Assay | Reference |

| DC50 | AsPC-1 | 37 nM | In-Cell ELISA | [5][6] |

| IC50 (ERK phosphorylation) | AsPC-1 | 15 nM | In-Cell ELISA | [5] |

| IC50 (Anchorage-independent growth) | AsPC-1 | 23 nM | Soft Agar Assay | [5] |

| IC50 (3D Cell Proliferation) | PK-59, HPAC, GP2d, GP5d | Potent Inhibition | CellTiter-Glo 3D | [5] |

| IC50 (3D Cell Proliferation) | A375 (KRAS WT), HT-29 (KRAS WT) | > 10 µM | CellTiter-Glo 3D | [5] |

-

DC50: Half-maximal degradation concentration.

-

IC50: Half-maximal inhibitory concentration.

These results highlight the high selectivity of this compound for KRAS G12D mutant cells over wild-type cells.[5]

Downstream Signaling Pathway Inhibition

The degradation of KRAS G12D by this compound leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival. Specifically, this compound has been shown to suppress the phosphorylation of ERK, AKT, and S6 ribosomal protein in AsPC-1 cells.[5][6]

Figure 2: Inhibition of Downstream Signaling by this compound.

In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in multiple KRAS G12D-mutated cancer xenograft models in mice.

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| PK-59 | Pancreatic | 0.3-30 mg/kg, i.v. | Dose-dependent tumor growth inhibition | [5] |

| LXFA 1125 | NSCLC PDX | 0.3-30 mg/kg, i.v. | Tumor growth inhibition | [5] |

| AsPC-1 | Pancreatic | 0.3-30 mg/kg, i.v. | Tumor growth inhibition | [5] |

| GP2d | Colorectal | 0.3-30 mg/kg, i.v. | Tumor growth inhibition | [5] |

| A375 (KRAS WT) | Melanoma | Not specified | No significant tumor growth inhibition | [5] |

| HT-29 (KRAS WT) | Colorectal | Not specified | No significant tumor growth inhibition | [5] |

-

i.v.: intravenous

-

PDX: Patient-Derived Xenograft

Importantly, these anti-tumor effects were achieved without significant changes in the body weight of the animals, suggesting a favorable tolerability profile.[5]

Clinical Development

This compound is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study (NCT05382559).[7][8]

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.[7][8]

-

Patient Population: Patients with previously treated advanced solid tumors harboring KRAS G12D mutations, including pancreatic, colorectal, and non-small cell lung cancer.[7]

-

Study Design: The study consists of a dose-escalation part to determine the recommended Phase 2 dose, followed by dose-expansion cohorts in specific tumor types.[7]

-

Preliminary Results: Early data from the Phase 1 trial have shown that this compound is safe and well-tolerated, with encouraging signs of clinical activity, even as a monotherapy, in heavily pre-treated patients. Dose-dependent degradation of KRAS G12D has been observed.[9]

Figure 3: Overview of the Phase 1 Clinical Trial Design for this compound.

Experimental Protocols

In-Cell ELISA for KRAS Degradation and ERK Phosphorylation

This assay is used to quantify the levels of total KRAS G12D protein and phosphorylated ERK in cells treated with this compound.

-

Cell Seeding: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer.

-

ELISA:

-

For KRAS G12D levels, use a capture antibody specific for KRAS and a detection antibody that recognizes the G12D mutant.

-

For p-ERK levels, use a capture antibody for total ERK and a detection antibody specific for the phosphorylated form.

-

-

Signal Detection: Add a substrate that generates a chemiluminescent or colorimetric signal and measure the output using a plate reader.

-

Data Analysis: Normalize the signal to a control (e.g., total protein or cell number) and calculate DC50 or IC50 values.

CellTiter-Glo® 3D Cell Viability Assay

This assay measures cell viability in 3D spheroid cultures by quantifying ATP levels.

-

Spheroid Formation: Culture cancer cells in ultra-low attachment plates to allow for the formation of 3D spheroids.

-

Compound Treatment: Treat the spheroids with various concentrations of this compound for an extended period (e.g., 6 days).

-

Assay Reagent Addition: Add CellTiter-Glo® 3D Reagent directly to the wells containing the spheroids.

-

Lysis and Signal Stabilization: Shake the plates to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 values.

Immunoblotting for Downstream Signaling Proteins

This technique is used to visualize the levels of specific proteins in the KRAS signaling pathway.

-

Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK, p-AKT, p-S6, and their total protein counterparts.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the image using a digital imager.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject KRAS G12D-mutated cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups and administer this compound (e.g., intravenously) or vehicle at the specified dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and monitor the body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Calculate tumor growth inhibition and assess the overall tolerability of the treatment.

Conclusion

This compound (ASP3082) is a promising, first-in-class KRAS G12D-selective degrader with a novel mechanism of action. By harnessing the power of the ubiquitin-proteasome system, this compound effectively eliminates the oncogenic KRAS G12D protein, leading to potent and selective anti-tumor activity in preclinical models. The ongoing Phase 1 clinical trial will provide crucial data on its safety and efficacy in patients with KRAS G12D-mutated cancers. The development of this compound represents a significant advancement in the quest to target previously "undruggable" oncogenes and offers new hope for patients with these challenging malignancies.

References

- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 2. ilexlife.com [ilexlife.com]

- 3. promega.com [promega.com]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 6. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

Setidegrasib: A Technical Guide to a First-in-Class KRAS G12D Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setidegrasib (ASP3082) is a clinical-stage, first-in-class small molecule designed as a proteolysis-targeting chimera (PROTAC) to selectively induce the degradation of the KRAS G12D mutant protein. The KRAS G12D mutation is a key oncogenic driver in a variety of malignancies, including pancreatic, colorectal, and non-small cell lung cancers, and has historically been considered an "undruggable" target. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental protocols for its synthesis and key biological assays are also presented to support further research and development in this promising area of targeted oncology.

Chemical Structure and Properties

This compound is a PROTAC that physically links the KRAS G12D protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein. The molecule consists of three key components: a ligand that binds to KRAS G12D, a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties.

| Property | Value |

| IUPAC Name | (R)-N-(4-(7-(2-((2-cyano-3-fluorophenyl)amino)-2-oxoethyl)-9-cyclopentyl-7H-purin-6-yl)phenyl)cyclopropane-1-carboxamide |

| Synonyms | ASP3082, KRAS G12D inhibitor 17 |

| CAS Number | 2821793-99-9 |

| Molecular Formula | C34H31FN8O3 |

| Molecular Weight | 630.67 g/mol |

Mechanism of Action

This compound operates through the PROTAC mechanism to selectively eliminate the KRAS G12D protein. By inducing the proximity of KRAS G12D to the VHL E3 ubiquitin ligase, it hijacks the cell's natural protein disposal system to tag the oncoprotein for destruction by the proteasome. This degradation of KRAS G12D leads to the downregulation of downstream signaling pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.[1][2]

References

In-Depth Technical Guide: Downstream Signaling Effects of Setidegrasib (ASP3082) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setidegrasib (also known as ASP3082) is a first-in-class, potent, and selective proteolysis-targeting chimera (PROTAC) designed to degrade the KRAS G12D mutant protein.[1][2][3] The KRAS G12D mutation is a key oncogenic driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer, and has historically been considered an "undruggable" target.[1][3][4] this compound functions by hijacking the cell's natural protein disposal system to specifically eliminate the KRAS G12D protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound in cancer cells, including quantitative data on its activity, detailed experimental methodologies, and visual representations of its mechanism of action and effects.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12D protein, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] By simultaneously binding to both KRAS G12D and VHL, this compound forms a ternary complex that brings the E3 ligase in close proximity to the KRAS G12D protein. This proximity facilitates the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. The degradation of KRAS G12D leads to the suppression of downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways.

References

- 1. kraskickers.org [kraskickers.org]

- 2. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abstract 5735: Novel KRAS G12D degrader ASP3082 demonstrates in vivo, dose-dependent KRAS degradation, KRAS pathway inhibition, and antitumor efficacy in multiple KRAS G12D-mutated cancer models | Semantic Scholar [semanticscholar.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

Preclinical Pharmacology of Setidegrasib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setidegrasib (formerly ASP3082) is an investigational small molecule that represents a promising therapeutic approach for cancers harboring the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation.[1][2] The KRAS G12D mutation is a key oncogenic driver in numerous malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[2] this compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to selectively eliminate target proteins from cells.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the KRAS G12D mutant protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[3][4] This targeted protein degradation leads to the suppression of downstream signaling pathways, including the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, which are crucial for cancer cell proliferation and survival.[3]

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

Unveiling the Therapeutic Potential of Setidegrasib: A Technical Guide to a Novel KRAS G12D Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setidegrasib (formerly ASP3082) is an investigational small molecule representing a promising new therapeutic modality in the challenging landscape of KRAS-mutated cancers. As a highly selective, first-in-class degrader of the KRAS G12D mutant protein, this compound offers a novel approach to target a previously "undruggable" oncogene. This technical guide provides an in-depth overview of the preclinical and early clinical investigations into the therapeutic potential of this compound, focusing on its mechanism of action, experimental validation, and clinical development.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a proteolysis-targeting chimera (PROTAC). This bifunctional molecule is designed to simultaneously bind to the KRAS G12D protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the KRAS G12D protein, marking it for degradation by the proteasome.[1] The targeted degradation of the oncogenic KRAS G12D protein leads to the inhibition of downstream signaling pathways, such as the MAPK pathway (p-ERK) and the PI3K/AKT/mTOR pathway (p-AKT, p-S6), ultimately suppressing tumor cell growth and proliferation.[2]

Preclinical Investigational Studies

In Vitro Efficacy

This compound has demonstrated potent and selective degradation of the KRAS G12D protein in various cancer cell lines.

| Parameter | Cell Line | Value | Assay | Reference |

| DC50 | - | 37 nM | Not Specified | [2] |

| DC50 | AsPC-1 | < 10 nM | Not Specified | [1] |

| IC50 (p-ERK) | AsPC-1 | 15 nM (24h) | Not Specified | [2] |

| IC50 (Anchorage-independent growth) | AsPC-1 | 23 nM (6 days) | Not Specified | [2] |

| IC50 (Proliferation) | PK-59, HPAC, GP2d, GP5d | Potent Inhibition | 3D CellTiter-Glo | [2] |

| IC50 (Proliferation) | A375 (KRAS WT), HT-29 (KRAS WT), G12V, G12C, G13D mutants | > 10 µM | CellTiter-Glo | [2] |

Table 1: In Vitro Activity of this compound

Experimental Protocol: In Vitro KRAS G12D Degradation Assay (General Protocol)

While specific protocols for this compound are proprietary, a general workflow for assessing PROTAC-mediated degradation is as follows:

-

Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AsPC-1) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time course (e.g., 4 to 72 hours).[2]

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for KRAS G12D and a loading control (e.g., β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The level of KRAS G12D is normalized to the loading control to determine the extent of degradation.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in various mouse xenograft models of KRAS G12D-mutated cancers.

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| PK-59 Xenograft | Pancreatic | 3.0 mg/kg, i.v. (Days 1, 8, 14) | 88% after 21 days | [3] |

| AsPC-1 Xenograft | Pancreatic | 0.3-30 mg/kg, i.v. (once/twice weekly) | Dose-dependent | [2] |

| GP2d Xenograft | Colorectal | 0.3-30 mg/kg, i.v. (once/twice weekly) | Dose-dependent | [2] |

| LXFA 1125 NSCLC PDX | NSCLC | 0.3-30 mg/kg, i.v. (once/twice weekly) | Dose-dependent | [2] |

Table 2: In Vivo Anti-Tumor Activity of this compound

Importantly, no significant changes in body weight were observed in these studies, suggesting a favorable tolerability profile in preclinical models.[2]

Experimental Protocol: Mouse Xenograft Model (General Protocol)

The following is a generalized protocol for evaluating the in vivo efficacy of an anti-cancer agent in a xenograft model:

-

Animal Model: Immunocompromised mice (e.g., Balb/c nu/nu) are used.[2]

-

Cell Implantation: KRAS G12D-mutated cancer cells (e.g., AsPC-1) are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered intravenously at various doses and schedules.[2]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Clinical Investigational Studies

This compound is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study (NCT05382559).[4][5]

Study Objectives:

-

Primary: To evaluate the safety and tolerability of this compound and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[4]

-

Secondary: To assess the preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.[4]

Study Design:

The study consists of two parts:

-

Part 1 (Dose Escalation): Patients with locally advanced or metastatic solid tumors with a KRAS G12D mutation receive escalating doses of this compound monotherapy or in combination with cetuximab to determine the MTD/RP2D.[6]

-

Part 2 (Dose Expansion): Additional tumor-specific cohorts will be enrolled to further evaluate the safety, tolerability, and anti-tumor activity of this compound at the RP2D.[4]

Conclusion

This compound is a novel and potent KRAS G12D-selective protein degrader with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to selectively degrade oncogenic KRAS G12D, inhibit downstream signaling, and induce significant tumor growth inhibition in vitro and in vivo. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with KRAS G12D-mutated solid tumors. The development of this compound represents a significant advancement in the pursuit of effective therapies for this challenging patient population and holds the potential to address a major unmet need in oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]

- 4. Trial in progress: A phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study of ASP3082 in patients with previously treated advanced solid tumors and KRAS G12D mutations. - ASCO [asco.org]

- 5. mskcc.org [mskcc.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Molecular Basis for Setidegrasib's Selectivity for KRAS G12D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Setidegrasib (ASP3082) is a first-in-class, selective degrader of the KRAS G12D mutant protein, a prevalent oncogenic driver in various cancers. Operating as a proteolysis-targeting chimera (PROTAC), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of KRAS G12D by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted degradation approach offers a promising therapeutic strategy for KRAS G12D-mutated tumors. This technical guide elucidates the molecular underpinnings of this compound's selectivity, detailing the biochemical and structural data, experimental methodologies, and its impact on downstream signaling pathways.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12D mutation, in particular, is a significant driver of tumor progression in pancreatic, colorectal, and non-small cell lung cancers.[1][2] The development of therapies that can selectively target this mutant has been a long-standing challenge in oncology. This compound emerges as a novel therapeutic agent that leverages the PROTAC technology to specifically eliminate the KRAS G12D protein.[1][3] This guide provides a comprehensive overview of the molecular mechanisms that govern its selectivity and potency.

Data Presentation

The selectivity and potency of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | KRAS Mutant | Value | Reference |

| DC50 | AsPC-1 | G12D | 37 nM | [4][5] |

| IC50 (p-ERK) | AsPC-1 | G12D | 15 nM (24h) | [4] |

| IC50 (Proliferation) | AsPC-1 | G12D | 23 nM (6 days) | [4] |

| IC50 (Proliferation) | PK-59 | G12D | Potent Inhibition | [4] |

| IC50 (Proliferation) | HPAC | G12D | Potent Inhibition | [4] |

| IC50 (Proliferation) | GP2d | G12D | Potent Inhibition | [4] |

| IC50 (Proliferation) | GP5d | G12D | Potent Inhibition | [4] |

| IC50 (Proliferation) | A375 | WT | > 10 µM | [4] |

| IC50 (Proliferation) | HT-29 | WT | > 10 µM | [4] |

| IC50 (Proliferation) | - | G12V | > 10 µM | [4] |

| IC50 (Proliferation) | - | G12C | > 10 µM | [4] |

| IC50 (Proliferation) | - | G13D | > 10 µM | [4] |

Table 2: Binary and Ternary Complex Binding Affinities (Surface Plasmon Resonance)

| Binding Interaction | Analyte | K D (nM) | Reference |

| Binary | ASP3082 to KRAS(G12D) | 14 | [6] |

| Binary | ASP3082 to VCB Complex | - | [6] |

| Ternary | ASP3082 with KRAS(G12D) and VCB | 14 | [6] |

Molecular Mechanism of Selectivity

The remarkable selectivity of this compound for KRAS G12D is rooted in the specific molecular interactions within the drug-induced ternary complex.

Structural Basis of Interaction

The crystal structure of the KRAS(G12D)/ASP3082/VHL-ElonginC-ElonginB (VCB) ternary complex (PDB: 9L6F) reveals the precise interactions that drive selectivity.[3][7] A key interaction is the formation of a salt bridge between a bridged amine on the this compound molecule and the aspartic acid residue at position 12 of the mutant KRAS protein.[8] This interaction is specific to the G12D mutation, as other common mutations at this position (e.g., G12V, G12C) do not present a carboxylate group for this ionic bond.

Furthermore, the linker of this compound is optimized to facilitate favorable protein-protein interactions between KRAS G12D and VHL, stabilizing the ternary complex and promoting efficient ubiquitination. The VHL-binding moiety of this compound engages the VHL E3 ligase, bringing it into close proximity with the KRAS G12D protein.

Signaling Pathway Perturbation

This compound-mediated degradation of KRAS G12D leads to the suppression of downstream oncogenic signaling pathways.

KRAS Signaling Pathway and this compound's Point of Intervention

Caption: KRAS signaling pathway and the mechanism of action of this compound.

Impact on Downstream Effectors

Immunoblot analyses have demonstrated that treatment of KRAS G12D-mutant cancer cells, such as AsPC-1, with this compound leads to a significant and sustained reduction in the phosphorylation of key downstream effectors, including ERK (p-ERK), AKT (p-AKT), and S6 ribosomal protein (p-S6).[4][9] This indicates that the degradation of KRAS G12D effectively abrogates the aberrant signaling that drives tumor cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In-Cell ELISA for KRAS G12D Degradation

This assay quantifies the degradation of KRAS G12D protein in a cellular context.

-

Cell Seeding: Seed AsPC-1 cells in 384-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control for 24 hours.

-

Cell Lysis and Fixation: Lyse and fix the cells according to the In-Cell ELISA kit manufacturer's protocol.

-

Antibody Incubation: Incubate the wells with a primary antibody specific for KRAS G12D, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Signal Detection: Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.

-

Data Normalization: Normalize the KRAS G12D signal to a housekeeping protein (e.g., β-actin) to account for variations in cell number. The percentage of degradation is calculated relative to the DMSO-treated control.[6][10]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to KRAS G12D and the VCB complex.

-

Chip Preparation: Immobilize purified, biotinylated KRAS G12D protein onto a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound (the analyte) over the sensor chip surface in a multi-cycle or single-cycle kinetic format.

-

Association and Dissociation Monitoring: Monitor the change in resonance units (RU) in real-time to measure the association (ka) and dissociation (kd) rates.

-

Ternary Complex Analysis: To measure the ternary complex affinity, inject the VCB complex followed by this compound over the immobilized KRAS G12D.

-

Data Analysis: Fit the sensorgram data to a 1:1 binding model to calculate the equilibrium dissociation constant (KD = kd/ka).[3][11]

Immunoblotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of downstream effector proteins.

-

Cell Treatment and Lysis: Treat KRAS G12D-mutant cells with various concentrations of this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, ERK, p-AKT, AKT, p-S6, S6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a KRAS G12D degrader like this compound.

Caption: A generalized experimental workflow for the development of a KRAS G12D degrader.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutated cancers. Its selectivity is intricately defined by the specific molecular interactions within the KRAS(G12D)/ASP3082/VHL ternary complex, most notably the salt bridge with the mutant aspartate residue. By inducing the degradation of the oncogenic driver protein, this compound effectively shuts down downstream signaling pathways, leading to potent anti-proliferative effects. The methodologies and data presented in this guide provide a comprehensive framework for understanding and evaluating this novel class of therapeutics. Ongoing clinical investigations will further delineate the therapeutic potential of this compound in patients with KRAS G12D-driven malignancies.[2][12]

References

- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kraskickers.org [kraskickers.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

- 6. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Structure-Based Design of ASP3082, a Potent and Selective PROTAC Degrader of KRAS(G12D) [bldpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. astellas.com [astellas.com]

Methodological & Application

Setidegrasib: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setidegrasib (also known as ASP3082) is a potent and selective degrader of KRAS G12D, one of the most common oncogenic mutations.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), a novel therapeutic modality designed to eliminate specific proteins from the cell.[2][3] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound.

This compound is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12D protein, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] By simultaneously binding to both KRAS G12D and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of KRAS G12D and its subsequent degradation by the proteasome.[4][5] This targeted degradation effectively removes the oncogenic driver protein, leading to the suppression of downstream signaling pathways and inhibition of cancer cell growth.[2]

Mechanism of Action: KRAS G12D Degradation

This compound induces the selective degradation of the KRAS G12D mutant protein. Its mechanism of action as a PROTAC is a multi-step process within the cell.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various KRAS G12D mutant cell lines.

Table 1: Degradation and Inhibitory Potency of this compound

| Parameter | Cell Line | Value | Assay Duration |

| DC₅₀ (Degradation) | - | 37 nM | - |

| IC₅₀ (ERK Phosphorylation) | AsPC-1 | 15 nM | 24 hours |

| IC₅₀ (Anchorage-Independent Growth) | AsPC-1 | 23 nM | 6 days |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.[2]

Table 2: Anti-proliferative Activity of this compound in 3D Cell Culture

| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (3D Assay) | Assay Duration |

| PK-59 | Pancreatic | G12D | Potent Inhibition | 6 days |

| HPAC | Pancreatic | G12D | Potent Inhibition | 6 days |

| GP2d | Colorectal | G12D | Potent Inhibition | 6 days |

| GP5d | Colorectal | G12D | Potent Inhibition | 6 days |

| A375 | Melanoma | WT | > 10 µM | 6 days |

| HT-29 | Colorectal | WT | > 10 µM | 6 days |

| Various | - | G12V, G12C, G13D | > 10 µM | 6 days |

Data indicates high selectivity for KRAS G12D mutant cells.[2]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the activity of this compound.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

KRAS G12D mutant and wild-type cell lines

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well or 384-well plates suitable for cell culture

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled multiwell plate at a density that ensures logarithmic growth during the experiment (e.g., 1,000-5,000 cells/well for a 96-well plate).

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[3]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 6 days).[2]

-

-

Assay Execution:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a luminometer.

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized data against the logarithm of the this compound concentration and calculate the IC₅₀ value using a suitable software.

-

Protocol 2: Western Blot for Protein Degradation and Signaling Pathway Analysis

This protocol is used to assess the degradation of KRAS G12D and the phosphorylation status of downstream effectors like ERK, AKT, and S6.

Materials:

-

KRAS G12D mutant cell lines (e.g., AsPC-1)

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-KRAS G12D, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, and a loading control like beta-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 30-300 nM) for different time points (e.g., 6, 24, 48, 72 hours).[2]

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein level.

-

Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation.

Materials:

-

KRAS G12D mutant cell lines (e.g., AsPC-1)

-

Complete cell culture medium

-

This compound

-

Agar (DNA grade)

-

6-well plates

Procedure:

-

Prepare Agar Layers:

-

Base Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 ml into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.3% agar solution in complete medium.

-

-

Cell Seeding and Treatment:

-

Trypsinize and count cells.

-

Resuspend the cells in the 0.3% agar solution at a density of approximately 5,000-10,000 cells per well.

-

Incorporate the desired concentrations of this compound or vehicle control into the top agar layer containing the cells.

-

Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified base layer.

-

-

Incubation and Feeding:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

-

Feed the cells twice a week by adding 200 µl of complete medium containing the respective concentrations of this compound on top of the agar.

-

-

Colony Staining and Counting:

-

After 2-3 weeks, stain the colonies with a solution like 0.005% Crystal Violet for at least 1 hour.

-

Wash the wells gently with PBS.

-

Count the number of colonies in each well using a microscope.

-

Analyze the data by comparing the number and size of colonies in this compound-treated wells to the vehicle control.

-

References

- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. protocols.io [protocols.io]

- 6. promega.com [promega.com]

Application Notes and Protocols for Measuring Setidegrasib Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setidegrasib (also known as ASP3082) is a potent and selective degrader of KRAS protein with a G12D mutation.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the selective degradation of the KRAS G12D protein.[1][2] It achieves this by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the mutant KRAS protein, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12D.[2] This targeted degradation inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

These application notes provide detailed protocols for key cell-based assays to measure the activity of this compound, enabling researchers to assess its efficacy and mechanism of action in relevant cancer cell models.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported in vitro activity of this compound in various KRAS G12D mutant cancer cell lines.

Table 1: Degradation and Phosphorylation Inhibition Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (nM) | Treatment Time |

| AsPC-1 | Pancreatic | DC50 (KRAS G12D Degradation) | 37 | 24 hours[1] |

| AsPC-1 | Pancreatic | IC50 (p-ERK Inhibition) | 15 | 24 hours |

Table 2: Anti-proliferative and Anchorage-Independent Growth Inhibition by this compound

| Cell Line | Cancer Type | Assay | IC50 (nM) | Treatment Time |

| AsPC-1 | Pancreatic | Anchorage-Independent Growth | 23 | 6 days |

| PK-59 | Pancreatic | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |

| HPAC | Pancreatic | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |

| GP2d | Colorectal | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |

| GP5d | Colorectal | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the PROTAC mechanism of this compound in mediating the degradation of KRAS G12D.

Caption: Mechanism of this compound-induced KRAS G12D degradation.

Experimental Workflow: Measuring this compound Activity

This diagram outlines the general workflow for assessing the cellular activity of this compound.

Caption: General workflow for evaluating this compound's cellular effects.

Experimental Protocols

1. Western Blot for KRAS G12D Degradation and Downstream Signaling

This protocol is designed to assess the degradation of KRAS G12D and the phosphorylation status of its downstream effectors, ERK and AKT.

Materials:

-

KRAS G12D mutant cell lines (e.g., AsPC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG-132, optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-KRAS G12D

-

Anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Anti-total-ERK1/2

-

Anti-phospho-AKT (Ser473)

-

Anti-total-AKT

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed KRAS G12D mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) or DMSO as a vehicle control. For proteasome-mediated degradation confirmation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1 hour before adding this compound.[3]

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the levels of KRAS G12D and phosphorylated proteins to the total protein levels and the loading control.

2. 3D Cell Viability Assay (CellTiter-Glo® 3D)

This assay measures cell viability in a 3D culture model by quantifying ATP, an indicator of metabolically active cells.[4][5]

Materials:

-

KRAS G12D mutant cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

Opaque-walled 96-well plates suitable for luminescence readings

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Spheroid Formation: Seed cells in ultra-low attachment round-bottom 96-well plates to allow for the formation of 3D spheroids. The seeding density will need to be optimized for each cell line.

-

Treatment: After spheroid formation (typically 3-4 days), treat the spheroids with a serial dilution of this compound or DMSO.

-

Incubation: Incubate the plates for an extended period, for example, 6 days, to assess the long-term effect on cell viability.

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[6]

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6]

-

-

Measurement: Record the luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value by fitting the data to a dose-response curve.

3. Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and is a stringent method for evaluating anti-cancer drug efficacy.[7][8]

Materials:

-

KRAS G12D mutant cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

Agarose (low melting point)

-

6-well plates

Procedure:

-

Bottom Agar Layer:

-

Prepare a 0.6-0.8% agarose solution in complete medium.

-

Aliquot this solution into the bottom of 6-well plates and allow it to solidify at room temperature.

-

-

Top Agar Layer with Cells:

-

Prepare a 0.3-0.4% agarose solution in complete medium and cool it to 37-40°C.

-

Trypsinize and count the cells. Resuspend the cells in the warm top agar solution at a low density (e.g., 5,000 - 10,000 cells per well).

-

Immediately overlay the cell-agar suspension onto the solidified bottom agar layer.

-

-

Treatment: Once the top layer has solidified, add complete medium containing the desired concentrations of this compound or DMSO to each well.

-

Incubation and Feeding:

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.

-

Replenish the medium with fresh drug-containing medium every 3-4 days.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies with a solution like crystal violet or MTT.

-

Count the number of colonies in each well using a microscope or a colony counter.

-

-

Analysis: Calculate the percentage of colony formation inhibition relative to the DMSO-treated control and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

- 3. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. 2.4. Anchorage-Independent Colony Formation (Soft Agar Assay) [bio-protocol.org]

Application Notes and Protocols for Detecting KRAS G12D Degradation by Setidegrasib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of KRAS G12D protein degradation induced by Setidegrasib (also known as ASP-3082) using Western blot analysis. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the KRAS G12D mutant protein, a key driver in various cancers.[1][2][3] This protocol is optimized for use with the AsPC-1 pancreatic cancer cell line, which endogenously expresses the KRAS G12D mutation.[1][2] Included are comprehensive step-by-step instructions for cell culture and treatment, protein extraction, quantification, and immunodetection. Additionally, this document presents quantitative data on this compound's efficacy and diagrams illustrating the experimental workflow and the underlying biological pathways.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a glycine to aspartic acid mutation at codon 12 (G12D) is a frequently occurring oncogenic driver. This mutation renders the KRAS protein constitutively active, leading to the uncontrolled activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and tumorigenesis.

This compound is an investigational PROTAC that offers a novel therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate the KRAS G12D protein.[3][4] It is a heterobifunctional molecule that simultaneously binds to the KRAS G12D protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. Western blotting is a fundamental technique to demonstrate and quantify this targeted protein degradation.

Data Presentation

The following tables summarize the quantitative effects of this compound on KRAS G12D degradation.

Table 1: In Vitro Degradation of KRAS G12D in AsPC-1 Cells

| Parameter | Value | Reference |

| DC₅₀ (24 h) | 37 nM | [1][2] |

DC₅₀ represents the concentration of this compound required to induce 50% degradation of KRAS G12D protein in AsPC-1 cells after 24 hours of treatment.

Table 2: In Vivo Degradation of KRAS G12D in a Xenograft Model

| Treatment Group | 24 hours | 144 hours (6 days) | Reference |

| This compound (10 mg/kg, single i.v. dose) | 82% degradation | 35% degradation | [5] |

| This compound (30 mg/kg, single i.v. dose) | 93% degradation | 63% degradation | [5] |

This data demonstrates the dose-dependent and sustained in vivo degradation of KRAS G12D protein in a tumor xenograft model following a single intravenous administration of this compound.[5]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the degradation of KRAS G12D in AsPC-1 cells treated with this compound.

Materials and Reagents

-

Cell Line: AsPC-1 (pancreatic adenocarcinoma, KRAS G12D positive)

-

Compound: this compound (ASP-3082)

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: Bicinchoninic acid (BCA) protein assay kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%), running buffer, loading buffer

-

Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane

-

Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer)

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-KRAS G12D mutant specific antibody

-

Mouse anti-β-Actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Step-by-Step Protocol

1. Cell Culture and Treatment

- Culture AsPC-1 cells in a humidified incubator at 37°C with 5% CO₂.

- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

- Prepare a stock solution of this compound in DMSO.

- Treat the cells with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for different time points (e.g., 6, 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

2. Protein Extraction (Cell Lysis)

- After treatment, place the 6-well plates on ice.

- Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Add 100-150 µL of ice-cold lysis buffer (RIPA with inhibitors) to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate the lysates on ice for 30 minutes with occasional vortexing.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

- Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading for the Western blot.

4. SDS-PAGE and Protein Transfer

- Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

- Run the gel electrophoresis until adequate separation of proteins is achieved.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

- Incubate the membrane with the primary antibody against KRAS G12D (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

- The next day, wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

- Prepare the ECL detection reagent according to the manufacturer's protocol.

- Incubate the membrane with the ECL reagent for the recommended time.

- Capture the chemiluminescent signal using an imaging system.

- To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-Actin or GAPDH), followed by the appropriate secondary antibody and detection.

- Quantify the band intensities using densitometry software. Normalize the KRAS G12D band intensity to the corresponding loading control band intensity. Calculate the percentage of KRAS G12D degradation relative to the vehicle-treated control.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: KRAS G12D signaling and this compound's mechanism of action.

Experimental Workflow

Caption: Western blot workflow for KRAS G12D degradation analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (ASP-3082) | KRAS G12D PROTAC降解剂 | MCE [medchemexpress.cn]

- 3. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]

- 4. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Setidegrasib in KRAS G12D Mutant Cell Lines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Setidegrasib, a potent and selective KRAS G12D degrader, with the KRAS G12D mutant pancreatic cancer cell lines AsPC-1 and Panc-1.

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1] this compound (also known as ASP-3082) is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the KRAS G12D mutant protein.[2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12D protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation inhibits downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in KRAS G12D mutant cell lines.

| Parameter | Cell Line | Value | Assay Conditions | Reference |

| DC₅₀ | AsPC-1 | 37 nM | Not Specified | [4] |

| IC₅₀ (p-ERK Inhibition) | AsPC-1 | 15 nM | 24 hours | |

| IC₅₀ (Anchorage-Independent Growth) | AsPC-1 | 23 nM | 6 days | |

| Effective Concentration (KRAS G12D Degradation) | AsPC-1 | 30-300 nM | 6-72 hours | |

| Effective Concentration (p-ERK, p-AKT, p-S6 Suppression) | AsPC-1 | 30-300 nM | 6-72 hours |

Signaling Pathway

The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, promoting uncontrolled cell growth and proliferation. This compound-mediated degradation of KRAS G12D protein effectively blocks these oncogenic signals.

Experimental Protocols

Cell Culture of AsPC-1 and Panc-1 Cell Lines

Materials:

-

AsPC-1 (ATCC® CRL-1682™) or Panc-1 (ATCC® CRL-1469™) cells

-

For AsPC-1: RPMI-1640 Medium (ATCC® 30-2001™)

-

For Panc-1: Dulbecco's Modified Eagle's Medium (DMEM) (ATCC® 30-2002™)

-

Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

-

Penicillin-Streptomycin (P/S) solution

-

0.05% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Cell culture incubator (37°C, 5% CO₂)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% P/S.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[5][6][7]

Cell Viability Assay (CellTiter-Glo®)

This protocol is to determine the effect of this compound on the viability of AsPC-1 and Panc-1 cells.

References

- 1. The Extracellular Niche and Tumor Microenvironment Enhance KRAS Inhibitor Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 3. ch.promega.com [ch.promega.com]

- 4. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebiohippo.com [ebiohippo.com]

- 6. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 7. AsPC-1 Cells [cytion.com]

Application Notes and Protocols for Setidegrasib Administration in Mouse Xenograft Models

These application notes provide a comprehensive guide for researchers utilizing Setidegrasib (also known as ASP-3082) in preclinical mouse xenograft models of cancer. The protocols are designed for professionals in drug development and cancer research, offering detailed methodologies for in vivo studies.

Introduction to this compound

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of KRAS G12D mutant protein.[1][2] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12D protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of the oncoprotein inhibits downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[3][4][5] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various xenograft models harboring the KRAS G12D mutation.[2][3][6]

Quantitative Data Summary